molecular formula C24H50O2 B095596 1,1-Dibutoxyhexadecane CAS No. 18302-68-6

1,1-Dibutoxyhexadecane

Cat. No.: B095596
CAS No.: 18302-68-6
M. Wt: 370.7 g/mol
InChI Key: FKUKCSQVDRJBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dibutoxyhexadecane is a long-chain acetal compound of interest in several advanced research areas. This chemical is formally categorized as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal applications. Acetals are a versatile class of organic compounds typically formed through the acid-catalyzed reaction of an aldehyde with an alcohol. Researchers are exploring the application of similar long-chain acetals, such as 1,1-diethoxybutane, as renewable, ashless fuel additives for biodiesel. These compounds have the potential to improve fuel properties and reduce harmful emissions, acting as combustion enhancers . The synthesis of these molecules often employs innovative process technologies like catalytic reactive distillation to overcome thermodynamic limitations and achieve high conversion rates . Beyond energy research, this compound may also serve as a protected form of an aldehyde or a specialty solvent in multi-step organic synthesis. Its long alkyl chain confers distinctive solubility and physicochemical characteristics, making it a candidate for investigation in material science, such as in the development of surfactants or lubricants. Researchers value this compound for its potential in developing sustainable chemical processes and products.

Properties

CAS No.

18302-68-6

Molecular Formula

C24H50O2

Molecular Weight

370.7 g/mol

IUPAC Name

1,1-dibutoxyhexadecane

InChI

InChI=1S/C24H50O2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24(25-22-8-5-2)26-23-9-6-3/h24H,4-23H2,1-3H3

InChI Key

FKUKCSQVDRJBJN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(OCCCC)OCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(OCCCC)OCCCC

Origin of Product

United States

Synthetic Methodologies for 1,1 Dibutoxyhexadecane and Analogous Structures

Direct Acetalization Reactions of Aldehydes with Alcohols

The most straightforward and widely employed method for synthesizing 1,1-dibutoxyhexadecane is the direct acetalization of hexadecanal (B134135) with butanol. This reaction involves the coupling of one molecule of the aldehyde with two molecules of the alcohol, with the concurrent elimination of a water molecule. The success of this equilibrium-driven reaction hinges on the effective removal of water and the choice of an appropriate catalyst. rsc.orgresearchgate.net

Acid-Catalyzed Approaches

Traditional and effective catalysts for acetal (B89532) formation are strong protic acids (Brønsted-Lowry acids). nih.gov Commonly used catalysts in this class include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TSA). researchgate.netnih.gov The mechanism begins with the protonation of the carbonyl oxygen of hexadecanal, which significantly increases the electrophilicity of the carbonyl carbon. nih.gov This is followed by the nucleophilic attack of a butanol molecule to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and its elimination as water generates a highly reactive oxonium ion. A second butanol molecule then attacks this ion, and after deprotonation, the final this compound product is formed. nih.govyoutube.com To drive the reaction to completion, the water by-product must be continuously removed from the reaction mixture, typically through azeotropic distillation. rsc.org

Lewis Acid Catalysis in Acetal Formation

Lewis acids, or electron-pair acceptors, are also effective catalysts for acetalization. nih.gov Catalysts such as gold(III) chloride (AuCl₃) and titanium tetrachloride (TiCl₄) can be utilized. nih.govresearchgate.net These catalysts function by coordinating to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack by the alcohol. Lewis acid catalysis can sometimes offer advantages in terms of milder reaction conditions and different substrate selectivities compared to protic acids. researchgate.net For instance, gold catalysts have been shown to facilitate acetalization with high yields under mild conditions and can be made recoverable and reusable. researchgate.net

Zeolite and Solid Acid Catalysts

In a move towards more sustainable and reusable catalytic systems, heterogeneous catalysts like zeolites and other solid acids have been investigated for related etherification and acetalization reactions. Zeolite beta, for example, has been successfully used in the liquid-phase etherification of 1-hexene (B165129) with 1-propanol (B7761284) and 1-butanol, selectively forming the corresponding 2-alkoxyhexanes. researchgate.net While this reaction forms an ether rather than an acetal, it demonstrates the utility of zeolites in catalyzing the addition of alcohols to long-chain hydrocarbons. researchgate.net

Another relevant example is the synthesis of 1,1-dibutoxybutane (B1265885) from n-butanol over a chromium-impregnated activated carbon (Cr/AC) catalyst. nih.gov This process, which involves the initial dehydrogenation of butanol to butanal followed by its acetalization, highlights the potential of solid catalysts for producing dialkoxyalkanes. The study optimized conditions to achieve significant yields, demonstrating the influence of temperature and catalyst loading on the product distribution. nih.gov The primary challenge with porous solid catalysts in the synthesis of very long-chain acetals like this compound is the potential for diffusion limitations of the large aldehyde molecules into the catalyst's pores. researchgate.net

Table 1: Synthesis of 1,1-Dibutoxybutane using a Cr/Activated Carbon Catalyst

This interactive table presents data from a study on the synthesis of 1,1-dibutoxybutane, an analog of this compound, demonstrating the effect of reaction conditions on product yield.

Temperature (°C)Catalyst Amount (g)n-Butanol Flow Rate (mL/min)Yield of 1,1-Dibutoxybutane (%)
45050.1053.42
50050.10-
55050.10-
450100.10-
450150.10-
45050.50-
45050.90-
Data derived from Falah, I. I., et al. (2020). Note: '-' indicates data not provided in the abstract. nih.gov

Indirect Synthetic Routes

Indirect methods provide alternative pathways to this compound, starting from precursors other than the corresponding aldehyde.

Transacetalization Strategies

Transacetalization is a useful indirect method for the synthesis of new acetals from existing ones. This equilibrium reaction involves reacting an acetal with a different alcohol in the presence of an acid catalyst to exchange the alkoxy groups. For instance, a readily available, simpler acetal like acetaldehyde (B116499) dimethyl acetal can be reacted with a long-chain alcohol, such as 1-hexanol, to produce the corresponding higher acetal. mdpi.com This strategy could be applied by reacting a simple acetal with hexadecanol (B772) or, conversely, by reacting a hexadecanal-derived acetal with butanol. The reaction is driven to completion by using a large excess of the desired alcohol or by removing the more volatile alcohol by-product through distillation.

Alkene Hydroalkoxylation Methods

Hydroalkoxylation, the addition of an alcohol across a carbon-carbon double or triple bond, represents another potential indirect route. While the direct twofold hydroalkoxylation of a terminal alkene like 1-hexadecene (B165127) with butanol to form this compound is not a standard transformation, related reactions provide insight into the formation of the necessary carbon-oxygen bonds.

Catalytic hydroalkoxylation of alkenes, such as the reaction of 1-hexene with butanol over a zeolite beta catalyst, typically yields the Markovnikov addition product, which is an ether (e.g., 2-butoxyhexane), not a geminal di-ether (acetal). researchgate.netresearchgate.net However, more complex substrates like alkoxyallenes can undergo gold-catalyzed hydroalkoxylation with alcohols to directly form allylic acetals. nih.gov Similarly, palladium-catalyzed hydroalkoxylation of alkoxyallenes with alcohols like propargyl alcohol has been used as a step in the iterative synthesis of polyacetals. rsc.org These advanced methods highlight the possibility of forming acetal structures from unsaturated precursors, although their direct application to the synthesis of simple 1,1-dialkoxyalkanes from terminal alkenes is not straightforward.

Reductive Etherification Pathways

Reductive etherification provides a direct route to ethers—and by extension, acetals—from carbonyl compounds and alcohols. This process typically involves the formation of a hemiacetal intermediate from an aldehyde (like hexadecanal) and an alcohol (like butanol), which is then reduced in situ. This circumvents the need to isolate the often unstable aldehyde and drives the reaction toward the acetal product.

A range of catalysts have been developed for this transformation, showcasing broad substrate scope and functional group tolerance. organic-chemistry.org For instance, systems employing silanes as reducing agents are common. Iron(III) chloride has been used to catalyze the reductive etherification of various carbonyl compounds with triethylsilane, affording the corresponding ethers in good to excellent yields under mild conditions. organic-chemistry.org Similarly, scandium(III) triflate is an effective catalyst for the reductive etherification of aldehydes with alcohols using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as the reducing agent, proceeding efficiently even at room temperature. researchgate.net

Recent advancements have introduced hydride-free reductive etherification methods. One such strategy involves the reaction of an aldehyde and an alcohol in the presence of a phosphine (B1218219) and an acid. This forms an α-(alkoxyalkyl)phosphonium salt intermediate, which upon hydrolysis, yields the ether product. researchgate.netorganic-chemistry.org This approach avoids the use of metal hydrides or hydrogen gas and demonstrates high functional group tolerance. researchgate.netorganic-chemistry.org

The table below illustrates the versatility of various catalytic systems for reductive etherification of aldehydes, which are applicable to the synthesis of long-chain acetals like this compound.

Catalyst/Reagent SystemAldehyde SubstrateAlcoholYield (%)Reference
Sc(OTf)₃ / TMDSBenzaldehydeButanol89 researchgate.net
Sc(OTf)₃ / TMDS(E)-CinnamaldehydeButanol86 researchgate.net
FeCl₃ / Et₃SiHBenzaldehydeBenzyl alcohol95 organic-chemistry.org
Cationic Ru-H Complex / H₂BenzaldehydeMethanol91 organic-chemistry.org
Iridium Complex / HCOOHCinnamaldehydeEthanol95 tkk.fi

One-Pot and Cascade Reaction Approaches in Acetal Synthesis

One-pot and cascade (or tandem) reactions represent highly efficient strategies in modern organic synthesis, minimizing waste, saving time, and reducing the need for intermediate purification steps. mdpi.com These principles are widely applied to the synthesis of acetals.

Tandem Reaction Sequences

Tandem reactions, where multiple bond-forming events occur sequentially in a single operation without changing reaction conditions, provide powerful tools for building molecular complexity. consensus.appdiva-portal.org For the synthesis of acyclic acetals and their analogs, several tandem sequences are notable.

One prominent example is the tandem Michael addition-acetalization. In this sequence, a nucleophile can add to an α,β-unsaturated system, with the resulting intermediate being trapped in an acetalization step. Organocatalytic methods have been developed for the tandem oxa-Michael–aldol (B89426) reaction of salicylaldehydes with α,β-unsaturated aldehydes, leading to chiral chromenes, where an acetal-like structure is formed intramolecularly. consensus.app A related concept involves the tandem synthesis of syn-1,3-diol derivatives, where a sequence of olefin cross-metathesis, hemiacetalization, and intramolecular oxa-Michael addition builds a complex cyclic acetal in one pot. diva-portal.org

Another powerful approach is the tandem hydroformylation–acetalization. In this process, an alkene is first converted to an aldehyde via hydroformylation, which then reacts in the same pot with an alcohol to form an acetal. Current time information in Madison County, US. This has been demonstrated for the synthesis of short-chain cyclic acetals from ethylene (B1197577) and polyols using a biphasic catalytic system. Current time information in Madison County, US.

Stereoselective Synthesis of Related Chiral Acetal Analogs

While this compound is an achiral molecule, the principles of acetal synthesis can be extended to create complex chiral analogs where stereochemical control is paramount.

Enantioselective Catalysis

The asymmetric synthesis of chiral acetals, where one enantiomer is produced in excess, is a challenging but important field. Organocatalysis has emerged as a powerful tool for these transformations. For instance, the highly enantioselective addition of aryl amines to isatin-derived ketimines, catalyzed by a chiral urea (B33335) derived from quinine, has been developed to construct acyclic N,N'-acetals with excellent yields (78-99%) and enantioselectivities (76-96% ee). consensus.appnih.gov Although these are nitrogen analogs, the principles of using a chiral catalyst to create a stereoselective environment for the nucleophilic attack that forms the acetal bond are directly comparable.

The table below summarizes findings for the enantioselective synthesis of acyclic N,N'-acetal analogs, demonstrating the high levels of stereocontrol achievable with chiral catalysts.

Ketimine SubstrateAmine NucleophileCatalystYield (%)Enantiomeric Excess (ee, %)Reference
N-Boc-protected Isatin Ketimine4-MethoxyanilineQuinine-derived Urea9592 consensus.appnih.gov
N-Boc-protected Isatin Ketimine4-FluoroanilineQuinine-derived Urea9691 consensus.appnih.gov
N-Boc-protected Isatin Ketimine4-ChloroanilineQuinine-derived Urea9990 consensus.appnih.gov
N-Cbz-protected Isatin KetimineAniline (B41778)Quinine-derived Urea8589 consensus.appnih.gov

Diastereoselective Control

When a molecule already contains one or more stereocenters, the introduction of a new one can lead to multiple diastereomers. Diastereoselective control aims to form one diastereomer preferentially. In the context of acetal synthesis, this is often relevant when reacting a chiral aldehyde with an alcohol.

The stereochemical outcome of nucleophilic additions to chiral aldehydes is often governed by well-established models like the Felkin-Anh model, which predicts the trajectory of the incoming nucleophile based on steric hindrance. Current time information in Madison County, US. The presence of a heteroatom at the α- or β-position to the aldehyde can exert strong stereocontrol, often through chelation with a Lewis acidic reagent, which locks the conformation of the aldehyde and directs the nucleophilic attack to one face. Current time information in Madison County, US. For example, the one-pot reaction of a chiral aldehyde bearing an α-heteroatom with an aniline and triethylborane (B153662) can produce the corresponding alkylated chiral amine with high diastereoselectivity. Although this leads to an amine, the initial step involves the formation of an imine (a nitrogen analog of a carbonyl), and the principles of stereocontrol are analogous to those in acetal formation.

Studies on aldol additions to chiral N,O-acetals have shown that double stereodifferentiation—where both the enolate and the aldehyde are chiral—can lead to the formation of a single product isomer with high diastereoselectivity. tkk.fi This demonstrates the powerful directing effects that existing stereocenters can have on the formation of new ones in acetal-like structures.

Chemical Reactivity and Transformation Studies of 1,1 Dibutoxyhexadecane

Hydrolysis and Deacetalization Reactions

The cleavage of the C-O bonds in 1,1-Dibutoxyhexadecane through hydrolysis, also known as deacetalization, is a fundamental reaction of this compound. This process is typically facilitated by an acid catalyst.

The hydrolysis of this compound in the presence of an acid proceeds through a well-established mechanism for acetal (B89532) hydrolysis. chemistrysteps.com The reaction is initiated by the protonation of one of the butoxy groups by an acid catalyst, such as hydronium ion (H₃O⁺). This protonation converts the butoxy group into a good leaving group, butanol.

The key steps in the acid-mediated cleavage are as follows:

Protonation: One of the oxygen atoms of the dibutoxy groups is protonated by an acid.

Formation of an Oxonium Ion: The protonated butoxy group leaves as a molecule of butanol, resulting in the formation of a resonance-stabilized oxonium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: A proton is transferred from the newly added water molecule to a base (such as another water molecule) to form a hemiacetal.

Reprotonation and Cleavage: The remaining butoxy group is then protonated, converting it into a good leaving group. This group is subsequently eliminated as another molecule of butanol, forming a protonated aldehyde.

Final Deprotonation: Deprotonation of the protonated aldehyde yields the final products: palmitaldehyde and two molecules of butanol.

This multi-step process effectively regenerates the original aldehyde and alcohol from which the acetal was formed.

The formation and hydrolysis of acetals are reversible processes. chemistrysteps.com The direction of the reaction is governed by the principles of chemical equilibrium, most notably Le Chatelier's Principle.

The equilibrium for the hydrolysis of this compound can be represented as:

This compound + H₂O ⇌ Palmitaldehyde + 2 Butanol

To favor the hydrolysis (deacetalization), an excess of water is used. This shifts the equilibrium to the right, promoting the formation of the aldehyde and alcohol. Conversely, to favor the formation of the acetal, water must be removed from the reaction mixture, typically by azeotropic distillation or the use of a dehydrating agent.

The table below illustrates how reaction conditions can be manipulated to control the direction of the equilibrium.

Desired OutcomeKey Reagent ConditionEquilibrium ShiftPrimary Product(s)
Hydrolysis (Deacetalization)Excess WaterTowards ProductsPalmitaldehyde and Butanol
Acetal FormationRemoval of WaterTowards ReactantsThis compound

Reactions with Nucleophiles and Electrophiles

While stable to many nucleophiles under neutral or basic conditions, the acetal linkage in this compound can be induced to react with both nucleophiles and electrophiles, often under Lewis acidic conditions.

Acetals can undergo reactions that are analogous to alkylation and acylation, typically involving the cleavage of one of the C-O bonds and the formation of a new C-C or C-O bond.

Alkylation: The reaction of acetals with certain organometallic reagents, such as Grignard reagents, in the presence of a Lewis acid can lead to the formation of ethers. thieme-connect.com In the case of this compound, treatment with a Grignard reagent (R-MgX) and a Lewis acid could potentially lead to the substitution of one of the butoxy groups with the alkyl group 'R', forming a new ether. This transformation proceeds through the formation of an oxonium ion intermediate, which is then attacked by the nucleophilic Grignard reagent. thieme-connect.com

Acylation: Acylation of acetals can be achieved with acylating agents like acid chlorides in the presence of a Lewis acid catalyst. organic-chemistry.org For this compound, this would involve the reaction with an acyl chloride (RCOCl) to replace a butoxy group with an acyloxy group, forming an α-alkoxy ester.

The following table provides a hypothetical overview of these reactions for this compound.

Reaction TypeTypical ReagentsPotential Product from this compound
AlkylationGrignard Reagent (e.g., CH₃MgBr), Lewis Acid1-Butoxy-1-methylhexadecane
AcylationAcetyl Chloride (CH₃COCl), Lewis Acid1-Butoxy-1-acetoxyhexadecane

Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are fundamental processes in organic chemistry that occur to form more stable carbocation intermediates. wikipedia.orglscollege.ac.in While the acetal group itself is not prone to direct rearrangement, carbocations generated at adjacent positions or from intermediates in acetal reactions can undergo such shifts.

For instance, if a reaction involving this compound were to generate a carbocation on the hexadecyl chain, a hydride or alkyl shift could occur if it leads to a more stable carbocation (e.g., from a secondary to a tertiary carbocation).

A related rearrangement is the Pinacol rearrangement, which involves the transformation of 1,2-diols to ketones or aldehydes via a carbocation intermediate and a 1,2-migration. wikipedia.orglscollege.ac.in Although not a direct reaction of the acetal, intermediates derived from this compound that possess a vicinal diol structure could potentially undergo this type of rearrangement under acidic conditions.

Oxidative and Reductive Transformations

The acetal group in this compound can be transformed through both oxidation and reduction reactions, leading to different functional groups.

Oxidative Transformations: Acetals can be oxidized to esters using various oxidizing agents. A common reagent for this transformation is ozone (O₃). cdnsciencepub.comcdnsciencepub.com The reaction of this compound with ozone would be expected to yield butyl hexadecanoate, the butyl ester of palmitic acid. This reaction proceeds by the insertion of an oxygen atom into the C-H bond of the acetal.

Reductive Transformations: The reduction of acetals typically yields ethers. This can be achieved using a variety of reducing agents, often in the presence of a Lewis acid. A common reagent system for this purpose is lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃). acs.orgchem-station.com For this compound, this reduction would result in the formation of 1-butoxyhexadecane. The reaction involves the formation of an oxonium ion, which is then reduced by a hydride transfer.

The table below summarizes the expected products from the oxidative and reductive transformations of this compound.

TransformationReagent(s)Expected Product
OxidationOzone (O₃)Butyl hexadecanoate
ReductionLithium aluminum hydride (LiAlH₄) / Aluminum chloride (AlCl₃)1-Butoxyhexadecane

Selective Oxidation of Alkyl Chains

The hexadecane (B31444) and butane (B89635) moieties of this compound present long alkyl chains that are, in principle, susceptible to oxidation. Achieving selectivity in such reactions is a significant challenge due to the presence of multiple C-H bonds with similar reactivity. However, modern catalytic systems have shown promise in the site-selective oxidation of alkanes. nih.gov

Research in the broader field of alkane oxidation suggests that catalysts based on transition metals like ruthenium can facilitate the oxidation of secondary C-H bonds over primary ones. nih.gov In the context of this compound, this could potentially lead to the formation of ketones along the hexadecyl chain or within the butyl groups. The reaction conditions, including the choice of oxidant and catalyst, would be crucial in directing the selectivity.

Hypothetical Outcome of Selective Oxidation:

Catalyst SystemOxidantMajor Product(s)Theoretical Yield (%)
Ruthenium ComplexPeracetic AcidMixture of keto-1,1-dibutoxyhexadecanes40-60
Iron PorphyrinIodosylbenzeneMixture of hydroxylated and ketonic derivatives30-50

Note: The data in this table is hypothetical and based on general outcomes for selective alkane oxidation, not on experimental results for this compound.

Reductive Cleavage and Ether Formation

The acetal functional group is susceptible to cleavage under reductive conditions, typically in the presence of a hydride source and a Lewis acid. cdnsciencepub.comacs.org This reaction pathway offers a route to synthesize long-chain ethers. The reductive cleavage of this compound would involve the breaking of one of the C-O bonds of the acetal, followed by reduction of the resulting intermediate.

Common reagents for this transformation include borane (B79455) (BH3) in tetrahydrofuran (B95107) (THF) or a combination of a borohydride (B1222165) salt with a Lewis acid. cdnsciencepub.com The reaction proceeds via an oxocarbenium ion intermediate, which is then reduced by the hydride. This process would yield hexadecyl butyl ether and butanol. The efficiency of the cleavage can be influenced by the nature of the reducing agent and the reaction conditions. nih.gov

Expected Products from Reductive Cleavage:

Reagent SystemSolventPrimary ProductByproduct
Borane-THF ComplexTetrahydrofuranHexadecyl butyl etherButanol
Sodium Cyanoborohydride / TMSClDichloromethaneHexadecyl butyl etherButanol
Diisobutylaluminium Hydride (DIBAL-H)TolueneHexadecyl butyl etherButanol

Note: This table illustrates the expected products based on known reductive cleavage reactions of acetals.

Transition Metal-Catalyzed Reactions Involving Acetal Substrates

Transition metal catalysis has opened up new avenues for the functionalization of traditionally unreactive bonds. While acetals are often used as protecting groups due to their stability under many conditions, they can participate in a variety of transition metal-catalyzed transformations. nih.govacs.orgwikipedia.org

Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have been developed to form C-C bonds using acetals as coupling partners. nih.gov These reactions often proceed through the generation of an α-oxy radical from the acetal, which then engages in the catalytic cycle. For this compound, this would involve the formation of a radical at the C1 position of the hexadecyl chain. This radical could then be coupled with various partners, such as aryl halides, to form new C-C bonds. nih.gov

This methodology provides a powerful tool for the elaboration of the long-chain structure, introducing aromatic or other functional groups at the former carbonyl carbon position. The choice of the nickel catalyst, ligand, and reductant is critical for the success of these couplings. nih.gov

Potential Cross-Coupling Products:

Coupling PartnerCatalyst SystemProduct
Phenyl IodideNiCl2(dme) / bipyridine / Zn1-Butyl-1-phenylhexadecane
4-Vinylphenyl BromideNi(COD)2 / PCy3 / Mn1-Butoxy-1-(4-vinylphenyl)hexadecane

Note: The products listed are hypothetical and represent potential outcomes of applying known nickel-catalyzed cross-coupling methods to this compound.

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. doi.org An acetal like this compound could potentially be a substrate in a domino sequence.

For instance, a transition metal-catalyzed reaction could initiate the cleavage of the acetal, generating a reactive intermediate that then participates in a subsequent cyclization or coupling reaction. The complexity of the substrate and the need for precise control over the reaction conditions make the design of such domino sequences challenging but highly rewarding in terms of synthetic efficiency.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 1,1-Dibutoxyhexadecane, ¹H NMR and ¹³C NMR are the primary techniques used, with two-dimensional methods offering deeper insights into the molecular connectivity.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. Although specific experimental spectra for this compound are not widely published, a predicted ¹H NMR spectrum can be constructed based on the typical chemical shifts for acetals and long-chain alkanes.

The structure of this compound (CH₃(CH₂)₁₄CH(O(CH₂)₃CH₃)₂) suggests several distinct proton environments. The most downfield signal is expected to be the methine proton (-CH(O-)₂), as it is bonded to two electronegative oxygen atoms. The methylene (B1212753) protons adjacent to the oxygen atoms in the butoxy groups (-OCH₂-) will also be shifted downfield. The long alkyl chain of the hexadecyl group and the remaining methylene groups of the butoxy chains will produce a complex, overlapping signal in the typical alkane region. The terminal methyl groups of both the hexadecyl and butoxy chains will appear as the most upfield signals.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH(O-)₂~4.5Triplet1H
-OCH₂-~3.4 - 3.6Multiplet4H
-CH₂- (hexadecyl chain)~1.2 - 1.4Multiplet26H
-CH₂- (butoxy chains)~1.3 - 1.6Multiplet8H
-CH₃ (butoxy chains)~0.9Triplet6H
-CH₃ (hexadecyl chain)~0.88Triplet3H

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. As with ¹H NMR, a predicted spectrum can be outlined based on established chemical shift values for similar functional groups. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound from SpectraBase, though the specific data is not publicly detailed. nih.gov

The carbon atom of the acetal (B89532) group (-C(O-)₂) is expected to have the most downfield chemical shift. The carbons of the methylene groups adjacent to the oxygen atoms (-OCH₂-) will also be significantly deshielded. The numerous methylene carbons in the long hexadecyl chain will produce a series of closely spaced peaks in the aliphatic region. The terminal methyl carbons of the butoxy and hexadecyl groups will be the most shielded and therefore appear at the highest field.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-C(O-)₂~100-110
-OCH₂-~60-70
-CH₂- (hexadecyl chain)~22-32
-CH₂- (butoxy chains)~19-32
-CH₃ (butoxy chains)~14
-CH₃ (hexadecyl chain)~14

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in confirming the connectivity within the butoxy groups, showing correlations between the -OCH₂-, the adjacent -CH₂-, the next -CH₂-, and the terminal -CH₃ protons. It would also show correlations between the methine proton and the adjacent methylene protons of the hexadecyl chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal. For example, the proton signal around 4.5 ppm would correlate with the carbon signal in the 100-110 ppm region, confirming the assignment of the acetal methine group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound (NIST number 36099). nih.gov The mass spectrum reveals a characteristic fragmentation pattern for acetals. The molecular ion peak (M⁺) at m/z 370 is expected to be of very low abundance or absent altogether due to the instability of the molecular ion.

The fragmentation of acetals is typically initiated by the cleavage of a C-O bond or an alpha-cleavage. Common fragments for this compound would arise from the loss of a butoxy group or parts of the hexadecyl and butoxy chains. The reported major peaks in the mass spectrum are at m/z 57, 41, and 43, which are characteristic of butyl and propyl fragments. nih.gov

Prominent Peaks in the Mass Spectrum of this compound

m/zPossible Fragment
57[C₄H₉]⁺
43[C₃H₇]⁺
41[C₃H₅]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound, with a chemical formula of C₂₄H₅₀O₂, the theoretical exact mass can be calculated. An HRMS measurement would confirm this elemental composition, providing strong evidence for the compound's identity and purity. The calculated monoisotopic mass of this compound is 370.3811 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of moderately polar and thermally labile molecules like acetals, as it typically produces intact molecular ions with minimal fragmentation. wikipedia.org For this compound, ESI-MS is instrumental in confirming the molecular weight and inferring structural details through controlled fragmentation experiments (tandem MS or MS/MS).

In positive-ion mode, this compound is expected to be detected primarily as protonated molecules ([M+H]⁺) or as adducts with alkali metal cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which may be present as impurities in the solvent or glassware. rsc.orgmdpi.com The formation of these adducts is a common phenomenon in ESI-MS and aids in the unambiguous determination of the molecular weight. mdpi.com

Tandem mass spectrometry (MS/MS) of a selected precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) can provide valuable structural information. The characteristic fragmentation pathway for acetals involves the cleavage of the C-O bonds. For this compound, this would likely involve the neutral loss of butanol (C₄H₁₀O) or a butoxy radical (C₄H₉O•), leading to the formation of a stable oxonium ion.

Table 1: Predicted ESI-MS Ions and Fragments for this compound (C₂₄H₅₀O₂; Molecular Weight: 370.66 g/mol )

Ion Species Description Predicted m/z
[M+H]⁺ Protonated Molecule 371.67
[M+Na]⁺ Sodium Adduct 393.65
[M+K]⁺ Potassium Adduct 409.62
[M+H - C₄H₁₀O]⁺ Loss of Butanol from [M+H]⁺ 297.53

Note: The m/z values are calculated based on the monoisotopic mass of the most abundant isotopes.

Chromatographic Separations and Purity Assessment

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. Method development focuses on optimizing the separation of the target analyte from other components in the sample matrix. nih.govjmchemsci.com

A typical GC system for this analysis would employ a non-polar or low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) due to the non-polar nature of the long hydrocarbon chain. The high boiling point of this compound necessitates a temperature-programmed oven to ensure elution within a reasonable timeframe while maintaining good peak shape. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons, or a Mass Spectrometer (MS) for definitive identification based on mass spectra and retention times. epa.gov

Table 2: Illustrative GC-MS Method Parameters for this compound Analysis

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial 150 °C, hold for 1 min; ramp at 15 °C/min to 320 °C, hold for 5 min
Detector Mass Spectrometer (MS)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

| Scan Range | 50-500 m/z |

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for purity assessment and for the analysis of any potential non-volatile or thermally sensitive impurities. nih.govnih.gov Given the non-polar nature of this compound, a reverse-phase HPLC method is most appropriate.

The separation would be performed on a hydrophobic stationary phase, such as a C18 or C8 column. The mobile phase would typically consist of a mixture of a strong organic solvent, like acetonitrile (B52724) or methanol, and water. sielc.com Due to the lack of a strong chromophore in the this compound molecule, UV detection would be challenging and limited to low wavelengths (~200 nm). nih.gov More suitable detectors would include an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors for non-volatile compounds, or coupling the HPLC system to a mass spectrometer (LC-MS). ual.es

Table 3: Representative Reverse-Phase HPLC Method Parameters for this compound

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic elution with 95:5 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions. libretexts.orgukessays.com In the synthesis of this compound from hexadecanal (B134135) and butanol, TLC can be used to track the consumption of the starting aldehyde and the formation of the acetal product. libretexts.org

The separation is based on the principle of polarity. chemistryhall.com The stationary phase is typically polar (e.g., silica (B1680970) gel), and a non-polar mobile phase (eluent), such as a mixture of hexanes and ethyl acetate, is used. The starting material, hexadecanal, is more polar than the product, this compound, due to its aldehyde functional group. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. libretexts.org By spotting the reaction mixture alongside the starting material at different time points, one can visually assess the reaction's progression towards completion. libretexts.org

Table 4: TLC Monitoring of this compound Synthesis

Compound Polarity Expected Rf Value TLC Plate Observation
Hexadecanal (Starting Material) More Polar Lower Rf Spot travels a shorter distance up the plate.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govlibretexts.org

The IR spectrum of this compound is dominated by absorptions corresponding to its alkyl and acetal groups. The most prominent features are the strong C-H stretching vibrations just below 3000 cm⁻¹ from the numerous methylene (CH₂) and methyl (CH₃) groups. A key diagnostic region for the acetal functional group is the C-O stretching region, which typically shows strong bands between 1000 and 1200 cm⁻¹. The definitive confirmation of the reaction's success is the complete disappearance of the strong C=O stretching band from the starting hexadecanal, which would appear around 1725 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. nih.gov While C-O stretches are often weak in Raman spectra, the C-H and C-C bond vibrations of the long alkyl backbone give rise to strong signals, allowing for the characterization of the hydrocarbon chain's structure. researchgate.net

Table 5: Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
C-H (Alkyl) Stretching 2850 - 2960 Strong Strong
C-H (Alkyl) Bending 1375 - 1470 Medium Medium
C-O (Acetal) Stretching 1050 - 1150 Strong Weak

X-ray Diffraction (XRD) for Crystalline Structure Analysis (if applicable)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.orgwikipedia.org The applicability of this technique to this compound is contingent upon the ability to grow a single crystal of sufficient size and quality. wikipedia.org

If this compound can be crystallized, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal how the long hydrocarbon chains pack together in the crystal lattice. libretexts.org

Given the long, flexible aliphatic chains, this compound may exist as a waxy solid or an oil at room temperature, making single-crystal growth challenging. In the case of a microcrystalline or semi-crystalline solid, Powder X-ray Diffraction (PXRD) could be employed. While PXRD does not provide the detailed atomic resolution of single-crystal XRD, it can be used to assess the degree of crystallinity, identify different polymorphic forms, and provide information about the packing of the molecular layers, often referred to as the "long spacing" in the diffraction patterns of long-chain compounds. colostate.edu

Single-Crystal X-ray Diffraction

Research Findings and Applicability to this compound:

The application of SCXRD to this compound presents significant challenges. The molecule possesses a long, flexible hexadecyl chain and two butyl chains, leading to a high degree of conformational freedom. This inherent flexibility makes the process of growing a single crystal, a prerequisite for SCXRD analysis, exceptionally difficult. Long-chain aliphatic compounds tend to crystallize poorly, often forming thin, layered, or polycrystalline solids rather than the well-defined single crystals required for this technique.

As of the latest available data, no successful single-crystal X-ray diffraction study for this compound has been reported in the literature. However, if a suitable crystal were to be obtained, the analysis would yield a comprehensive dataset confirming its molecular structure. The expected findings from such a hypothetical analysis are outlined in the table below.

Interactive Data Table: Hypothetical Single-Crystal XRD Data Parameters for this compound

ParameterExpected InformationSignificance
Chemical Formula C₂₄H₅₀O₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight 370.66 g/mol Corresponds to the molecular weight derived from the chemical formula.
Crystal System Likely monoclinic or triclinicThese systems are common for long-chain organic molecules with low symmetry.
Space Group To be determinedDescribes the symmetry elements present within the crystal lattice.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit (unit cell) of the crystal lattice.
Volume (V) ųThe volume of the unit cell, calculated from its dimensions.
Z Integer valueRepresents the number of molecules of this compound within one unit cell.
Calculated Density g/cm³The theoretical density of the crystal, derived from the formula weight, Z, and unit cell volume.
Bond Lengths/Angles C-C, C-O, C-H bond lengths (Å) and angles (°)Provides definitive confirmation of the covalent bonding framework and acetal linkage.
Conformation Torsion angles along the alkyl chainsReveals the specific folded or extended conformation adopted by the molecule in the solid state.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. wikipedia.org Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline or powdered solid. The technique provides information on the crystalline phases present, the degree of crystallinity, and the unit cell parameters. nih.govrutgers.edu In a PXRD experiment, a sample is exposed to a collimated X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). nanoqam.ca Crystalline materials produce a characteristic pattern of sharp peaks (Bragg reflections), while amorphous materials yield a broad, diffuse halo. nih.gov

Research Findings and Applicability to this compound:

Given the challenges in obtaining a single crystal, PXRD is a more practical tool for assessing the solid-state characteristics of this compound. The compound is expected to be a waxy or low-melting solid at or below room temperature. A PXRD analysis would reveal whether the material is amorphous, semi-crystalline, or fully crystalline.

For a semi-crystalline sample of a long-chain alkane derivative like this compound, the diffractogram would be expected to exhibit a combination of sharp peaks and broad features. The sharp peaks, typically appearing at low 2θ angles, would correspond to the regular, periodic packing of the long alkyl chains. The broad halo would arise from the disordered or amorphous regions of the material. Analysis of the peak positions can be used to calculate the d-spacing (the distance between crystal lattice planes), which provides insight into how the molecules are arranged in the solid state.

Interactive Data Table: Hypothetical Powder XRD Peak Data for Semi-Crystalline this compound

Position (2θ°)d-spacing (Å)Intensity (Counts)Interpretation
~5.5~16.1MediumCould correspond to the lamellar packing distance related to the length of the hexadecyl chain.
~21.4~4.15StrongCharacteristic peak for the short-axis packing (inter-chain distance) in a hexagonal or orthorhombic subcell.
~23.8~3.74MediumAnother peak related to the short-axis packing of the aliphatic chains.
15 - 30 (broad)N/ALowA broad hump indicating the presence of a significant amorphous component in the material.

Elemental Analysis (CHNS/O) for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a compound. This method provides a direct assessment of a sample's elemental composition and is a critical step in verifying the identity and purity of a newly synthesized compound. The experimental percentages are compared against the theoretical values calculated from the compound's molecular formula. A close agreement (typically within ±0.4%) is considered strong evidence of the compound's purity and correct elemental makeup.

Research Findings and Compositional Verification of this compound:

For this compound, with a molecular formula of C₂₄H₅₀O₂, elemental analysis is used to confirm the ratio of carbon, hydrogen, and oxygen. The theoretical composition can be calculated precisely from the atomic weights of its constituent elements. Experimental analysis of a purified sample would be expected to yield values that align closely with these theoretical percentages, thereby verifying its empirical formula.

Interactive Data Table: Elemental Composition of this compound

ElementAtomic Weight ( g/mol )Moles in FormulaMass in Formula (g)Theoretical Mass %Hypothetical Experimental Mass %
Carbon (C) 12.01124288.26477.79%77.65%
Hydrogen (H) 1.0085050.40013.60%13.71%
Oxygen (O) 15.999231.9988.63%8.64%
Total --370.662 100.00% 100.00%

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as Protecting Groups in Complex Organic Synthesis

In the realm of complex organic synthesis, protecting groups are instrumental in temporarily masking a reactive functional group to prevent it from participating in a chemical reaction at an undesired stage. Acetals are well-established as effective protecting groups for aldehydes and ketones due to their stability under neutral to strongly basic conditions.

The formation of an acetal (B89532), such as 1,1-Dibutoxyhexadecane from hexadecanal (B134135) and butanol, is a reversible reaction catalyzed by acid. This allows for the protection of an aldehyde group, which can then be deprotected under acidic conditions to regenerate the original carbonyl functionality. The long hexadecane (B31444) chain in this compound would impart significant lipophilicity, making it a suitable protecting group in nonpolar reaction media where increased solubility of the protected substrate is desired.

Key characteristics of acetals as protecting groups include:

Stability: They are robust in the presence of strong bases, nucleophiles, and reducing agents.

Selective Removal: The acetal group can be selectively cleaved using mild acidic hydrolysis, leaving other acid-sensitive groups intact if conditions are carefully controlled.

While no specific studies document the use of this compound as a protecting group, its structure aligns with the necessary chemical properties for such an application, particularly for substrates requiring enhanced solubility in organic solvents.

Precursors for Polymer and Material Science Applications

The long aliphatic chain and the acetal linkage of this compound suggest its potential as a precursor in the synthesis of novel polymers and materials.

Monomer Synthesis

While direct polymerization of this compound is not a common route, it could theoretically be used to synthesize monomers with specific properties. For instance, the long hexadecane and butyl chains could be functionalized to introduce polymerizable groups. The presence of these long alkyl chains would be expected to influence the properties of the resulting polymer, such as increasing its flexibility, lowering its glass transition temperature, and enhancing its solubility in nonpolar solvents.

Polyimides and Photoresist Chemistry

Polyimides: Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. They are typically synthesized from the reaction of a dianhydride and a diamine. While there is no direct evidence of this compound being used in polyimide synthesis, one could envision a synthetic route where the hexadecane chain is modified to incorporate amine or anhydride (B1165640) functionalities. The long aliphatic chain would likely decrease the rigidity and improve the processability of the resulting polyimide, albeit potentially at the cost of some thermal stability.

Photoresist Chemistry: Photoresists are light-sensitive materials used in photolithography to pattern substrates. Some advanced photoresists utilize polymers containing acid-labile groups. Acetal linkages are known to be sensitive to acid, and this property has been exploited in the design of chemically amplified photoresists. In such systems, a photoacid generator produces acid upon exposure to light, which then catalyzes the cleavage of the acetal groups in the polymer backbone or as pendant groups. This cleavage leads to a change in the solubility of the polymer in a developer solution, allowing for the creation of a pattern.

The incorporation of a moiety like this compound into a photoresist polymer could potentially offer:

Enhanced Solubility: The long alkyl chains would improve the solubility of the polymer in organic casting solvents.

Etch Resistance: The high carbon content of the hexadecane chain could contribute to increased resistance to plasma etching processes.

However, the specific performance of a photoresist containing this compound would need to be experimentally verified.

Solvents and Reagents in Specialized Chemical Processes

The physical properties of this compound, such as its expected high boiling point and low polarity, suggest its potential use as a specialized solvent for certain chemical reactions. Its long alkyl chains would make it an excellent solvent for nonpolar reactants, and its acetal functionality is relatively inert under neutral and basic conditions.

As a reagent, it could be used as a source of the hexadecanal moiety in reactions where a slow and controlled release of the aldehyde is required. This could be achieved by performing the reaction under acidic conditions that promote the hydrolysis of the acetal.

Building Blocks for Self-Assembled Systems and Nanostructures

Self-assembly is a process where molecules spontaneously organize into ordered structures. Long-chain alkanes and their derivatives are known to self-assemble on surfaces to form well-defined monolayers. The driving forces for this assembly are typically van der Waals interactions between the alkyl chains.

This compound possesses long alkyl chains (hexadecane and butyl) that could facilitate its self-assembly into organized structures such as micelles, vesicles, or monolayers on surfaces. The polar acetal headgroup could provide a point of interaction with polar solvents or surfaces, leading to the formation of amphiphilic structures. The ability to control the assembly of molecules is a cornerstone of nanotechnology, and molecules like this compound could serve as building blocks for the bottom-up fabrication of nanostructures.

Emerging Research Directions and Future Perspectives in Dialkoxyalkane Chemistry

Development of Sustainable and Green Synthetic Routes

The synthesis of dialkoxyalkanes, including 1,1-Dibutoxyhexadecane, typically involves the acid-catalyzed reaction of an aldehyde (hexadecanal) with an alcohol (1-butanol). While effective, traditional methods often rely on corrosive mineral acids and organic solvents, generating significant waste. nih.gov The current research emphasis is on developing greener and more sustainable synthetic protocols.

Key developments in this area include:

Photocatalysis: Visible-light-mediated acetalization using photocatalysts like eosin (B541160) Y or graphitic carbon nitride (g-C3N4) offers a mild, neutral-pH alternative to traditional acid catalysis. acs.orgorganic-chemistry.org This method avoids harsh acidic conditions that can be incompatible with sensitive functional groups. nih.gov

Green Solvents: The replacement of volatile organic compounds (VOCs) with more environmentally friendly solvents is a major focus. Research has explored the use of greener solvents like cyclopentyl methyl ether or even solvent-free conditions, significantly reducing the environmental impact of the synthesis. nih.govmdpi.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a tool to accelerate reaction times and improve energy efficiency compared to conventional heating methods. mdpi.com

These green chemistry approaches are pivotal for the future large-scale production of dialkoxyalkanes, aligning chemical manufacturing with principles of environmental sustainability. researchgate.netrsc.orgnih.gov

Investigation of Novel Catalytic Systems for Acetal (B89532) Transformations

The catalyst is central to the acetalization reaction, and significant research is dedicated to discovering novel catalytic systems that are more efficient, selective, and reusable than traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. nih.gov

Emerging catalytic systems include:

Heterogeneous Catalysts: Solid acid catalysts, such as perchloric acid adsorbed on silica (B1680970) gel or mesoporous polymers, offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion. nih.govorganic-chemistry.org

Metal-Based Catalysts: A wide range of metal catalysts, including those based on bismuth, zirconium, palladium, and cerium, have been shown to efficiently catalyze acetal formation under mild conditions. organic-chemistry.orgacs.org These catalysts often exhibit high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones.

Metal-Free and Organocatalysts: To avoid the cost and potential toxicity of metal catalysts, researchers are exploring metal-free options. Aprotic salts, such as pyridinium (B92312) derivatives, can act as effective Brønsted acid catalysts for the chemoselective acetalization of aldehydes. nih.govacs.org

The table below summarizes a selection of modern catalytic systems for acetal synthesis, highlighting their diverse nature and operational conditions.

Catalyst TypeSpecific ExampleKey Advantages
Heterogeneous Perchloric acid on silica gelReusable, inexpensive, solvent-free conditions possible. organic-chemistry.org
Metal-Based Zirconium tetrachloride (ZrCl4)Highly efficient, chemoselective, mild conditions. organic-chemistry.org
Metal-Based Bismuth Triflate (Bi(OTf)3)Good yields, low catalyst loading (0.1 mol%). acs.org
Photocatalyst Eosin YUses visible light, neutral conditions, mild. organic-chemistry.org
Organocatalyst Pyridinium saltsMetal-free, chemoselective for aldehydes. nih.govacs.org

Exploration of Bio-Derived Feedstocks for Analogous Compound Synthesis

The shift away from petrochemical feedstocks towards renewable, bio-based resources is a cornerstone of modern sustainable chemistry. nih.gov Research into the synthesis of dialkoxyalkanes and their analogs is increasingly focused on utilizing platform molecules derived from biomass. This involves using bio-derived aldehydes and alcohols as starting materials. researchgate.net

For a compound like this compound, this could involve:

Bio-alcohols: Utilizing bio-butanol, produced from the fermentation of biomass, as a sustainable alternative to petrochemically derived 1-butanol.

Bio-aldehydes: Sourcing long-chain aldehydes from the catalytic processing of fatty acids derived from plant oils or algae. nih.gov The biocatalytic oxidation of fatty alcohols can also yield the necessary aldehyde precursors. nih.gov

Furthermore, enzymes such as alcohol dehydrogenases are being investigated for their ability to convert bio-alcohols into the corresponding aldehydes, which can then be used in acetal synthesis. scite.ai This enzymatic approach offers high selectivity under mild, aqueous conditions, representing a significant advancement in green synthesis. nih.gov

Advanced Characterization Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics, mechanisms, and the behavior of transient intermediates. In situ (in the reaction mixture) monitoring techniques provide real-time data, offering significant advantages over traditional offline analysis where sampling can disturb the reaction equilibrium. spectroscopyonline.com

For the synthesis of this compound, several advanced spectroscopic techniques can be employed for real-time monitoring: mt.com

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can track the progress of the acetalization reaction by monitoring the disappearance of the aldehyde's characteristic carbonyl (C=O) peak and the appearance of the acetal's C-O bands. researchgate.netnih.gov

NMR Spectroscopy: Real-time monitoring using compact, benchtop NMR spectrometers allows for the direct quantification of reactants, intermediates (like the hemiacetal), and the final acetal product as the reaction proceeds. asahilab.co.jp This provides precise kinetic data and helps in elucidating the reaction mechanism. researchgate.netasahilab.co.jp

These process analytical technologies (PAT) are crucial for developing robust and efficient synthetic processes, enabling rapid optimization of reaction parameters such as temperature, catalyst loading, and reactant concentrations. nih.govasahilab.co.jp

Computational Design of Functionalized Dialkoxyalkane Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, allowing for the in silico design of new molecules with tailored properties before their synthesis in the lab. nih.govnih.gov This approach can accelerate the discovery of new functional materials and reduce the cost and waste associated with experimental trial-and-error. researchgate.net

In the context of dialkoxyalkanes, computational methods can be used to:

Predict Properties: Quantum mechanical calculations and molecular dynamics simulations can predict key physicochemical properties of molecules like this compound and its derivatives. This includes properties relevant to their potential applications, such as viscosity, boiling point, and solvency.

Design Functional Derivatives: By modifying the structure of the parent dialkoxyalkane (e.g., by introducing different functional groups on the alkyl chains), researchers can computationally screen for derivatives with enhanced properties. For example, one could design analogs with improved biodegradability, specific solvency characteristics, or better performance as fuel additives.

Explore Reaction Mechanisms: Computational modeling can provide detailed insights into the reaction pathways of acetal formation with different catalysts, helping to explain catalyst activity and selectivity and guiding the design of more efficient catalytic systems.

While still an emerging area for this specific class of compounds, the principles of computational design, successfully applied in fields like drug discovery and materials science, hold immense promise for creating novel, high-performance dialkoxyalkanes for a variety of applications. rsc.org

Q & A

Q. How can researchers ensure ethical compliance when handling this compound in biological studies?

  • Methodology : Adopt institutional review board (IRB) protocols for in vivo studies. Use in silico toxicity predictions (e.g., OECD QSAR Toolbox) to minimize animal testing. Follow GLP (Good Laboratory Practice) guidelines for data integrity .

Q. What frameworks assist in designing reproducible experiments for novel applications of this compound?

  • Methodology : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) for real-time documentation. Pre-register studies on platforms like Open Science Framework to mitigate bias .

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